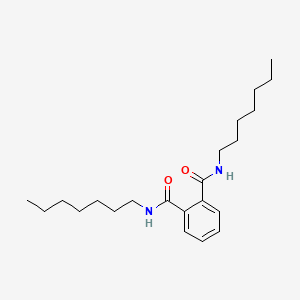

N,N'-diheptylphthalamide

Description

Properties

Molecular Formula |

C22H36N2O2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1-N,2-N-diheptylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C22H36N2O2/c1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(26)24-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

SQZOYKDKOINAGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=CC=C1C(=O)NCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N,N'-diheptylphthalamide and related compounds, inferred from substituent effects and analogous

*Calculated based on molecular formula C₂₁H₃₄N₂O₂.

Key Observations:

Alkyl Chain Impact: Longer alkyl chains (e.g., heptyl vs. methyl) reduce polarity and water solubility while enhancing lipophilicity. This makes this compound more suitable for non-polar applications compared to N,N'-dimethylphthalamide . Bulkier substituents (e.g., dihenicosyl in ) further amplify these effects, enabling applications in high-temperature or hydrophobic environments .

Aromatic vs. Aliphatic Substituents :

- Aromatic substituents (e.g., nitro groups in ) increase rigidity and thermal stability, favoring use in high-performance materials. In contrast, aliphatic chains improve flexibility and processability .

Functional Group Diversity: Naphthalene diimides () exhibit fluorescence and chiral properties due to extended π-conjugation and amino side chains. Such features are absent in simpler phthalamides but highlight design strategies for functional analogs .

Q & A

Q. What are the recommended synthetic routes for N,N'-diheptylphthalamide, and how do reaction conditions influence yield?

this compound can be synthesized via condensation reactions between phthalic anhydride (or chloride) and heptylamine. A base such as triethylamine is typically used to neutralize byproducts (e.g., HCl) and improve reaction efficiency . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict safety protocols due to toxicity .

- Temperature : Elevated temperatures (80–100°C) may accelerate reaction rates but risk side reactions.

- Molar ratios : Excess heptylamine (1.2–1.5 equivalents) ensures complete conversion of the phthalic derivative. Document reaction parameters systematically using electronic lab notebooks (ELNs) for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Confirm the presence of heptyl chains (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phthalamide carbonyl signals (δ ~165–170 ppm) .

- HPLC/MS : Assess purity (>99%) and detect trace impurities (e.g., unreacted amine or anhydride).

- Melting point analysis : Compare observed values with literature data to verify consistency. Cross-reference spectral data with authoritative databases like PubChem or NIST .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to hazard mitigation strategies for amide derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for compliant disposal . Regularly review SDS guidelines for analogous compounds (e.g., N,N-diethylacetamide) to preempt risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from variations in experimental conditions:

- Solvent polarity : Test solubility in a standardized solvent series (e.g., hexane, ethanol, DMSO) and document temperature/pH .

- Purity thresholds : Impurities like residual amines can alter solubility; validate purity via HPLC before testing .

- Environmental factors : Humidity or light exposure may degrade the compound; use controlled storage (desiccators, inert atmospheres). Publish raw datasets in repositories like Chemotion to enable cross-validation .

Q. What mechanistic insights guide the optimization of this compound synthesis for high-throughput applications?

Focus on reaction kinetics and catalyst screening:

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor carbonyl conversion rates .

- Catalyst exploration : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to reduce reaction time .

- Scale-up challenges : Address heat dissipation and mixing efficiency using computational fluid dynamics (CFD) modeling. Align optimization strategies with green chemistry principles to minimize solvent waste .

Q. What methodologies are recommended for assessing the biological activity of this compound in preclinical models?

Follow NIH guidelines for ethical and replicable studies:

- In vitro assays : Use cell lines (e.g., HEK293) to evaluate cytotoxicity (MTT assay) or receptor binding (fluorescence tagging) .

- Dose-response curves : Establish EC₅₀/IC₅₀ values with rigorous statistical validation (e.g., ANOVA, p < 0.05) .

- Negative controls : Include solvent-only and known inhibitor groups to isolate compound-specific effects. Note that FDA approval is absent for this compound; restrict testing to non-human models .

Data Management and Reproducibility

Q. How should researchers document and share experimental data for this compound studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata standardization : Annotate datasets with CAS numbers, reaction conditions, and instrument parameters .

- Repository use : Upload spectra and raw data to Chemotion or RADAR4Chem for peer access .

- ELN integration : Track procedural deviations and replicate workflows using platforms like Chemotion ELN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.